6-bromo-3-iodo-1,2-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-iodo-1,2-dihydroquinolin-2-one is a heterocyclic compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by the presence of bromine and iodine atoms attached to a quinolinone core, making it a valuable intermediate in various chemical reactions and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-iodo-1,2-dihydroquinolin-2-one typically involves the halogenation of quinolinone derivatives. One common method includes the bromination of 3-iodoquinolin-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-iodo-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinolinone core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
- Substituted quinolinones
- Quinoline derivatives with extended conjugation
- Functionalized heterocycles
Scientific Research Applications
6-Bromo-3-iodo-1,2-dihydroquinolin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-iodo-1,2-dihydroquinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 6-Bromo-3-chloro-1,2-dihydroquinolin-2-one
- 6-Bromo-3-fluoro-1,2-dihydroquinolin-2-one
- 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one
Comparison: 6-Bromo-3-iodo-1,2-dihydroquinolin-2-one is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and electronic properties. Compared to its analogs, this compound exhibits higher reactivity in substitution and coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
916429-27-1 |
---|---|
Molecular Formula |
C9H5BrINO |
Molecular Weight |
350 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.